molecular formula C11H16N2O2S B15262584 N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide

Cat. No.: B15262584
M. Wt: 240.32 g/mol
InChI Key: NRQSAZPAMUQRQM-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide is a chemical compound with a complex structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with dimethylamine and a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: 1,2,3,4-tetrahydroisoquinoline, dimethylamine, sulfonyl chloride.

    Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control (e.g., 0-25°C).

    Procedure: The starting materials are mixed in the presence of the base and solvent, and the reaction is allowed to proceed under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature and pH control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfinamides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the dimethyl and sulfonamide groups.

    N-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a single methyl group.

    N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonamide group.

Uniqueness

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide is unique due to the presence of both dimethyl and sulfonamide groups, which confer specific chemical properties and potential biological activities not found in its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3

InChI Key

NRQSAZPAMUQRQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2

Origin of Product

United States

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